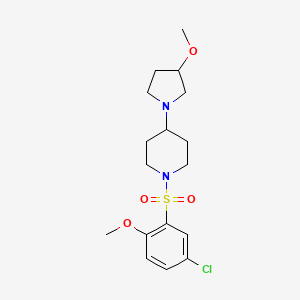
1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Chemical Properties
- Enamine Oxidation and Aziridination : The compound has been studied in reactions involving asymmetric epoxidation and dihydroxylation, leading to the formation of dihydroxypyrrolidines and piperidines (Sunose et al., 1998).
- Synthesis of Benzamide Derivatives : It's been used in synthesizing benzamide derivatives with potential applications in enhancing gastrointestinal motility (Sonda et al., 2004).
Biological Activities
- Antimicrobial Properties : Certain derivatives have shown significant antimicrobial activities against pathogens affecting tomato plants (Vinaya et al., 2009).
- Biological Activity of Sulfonyl Derivatives : Studies on sulfonyl derivatives have indicated activity against enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase (Khalid et al., 2013).
Pharmaceutical Applications
- Serotonin Receptor Agonist : Some derivatives have shown potential as selective serotonin 4 receptor agonists, indicating a potential application in prokinetic agents (Sonda et al., 2003).
Synthesis of Novel Compounds
- Synthesis of Sulfonyl Hydrazone Compounds : The compound plays a role in the synthesis of sulfonyl hydrazone, showcasing its versatility in medicinal chemistry (Karaman et al., 2016).
- Formation of Arylsulfonyl Pyrrolidines : It is used in the formation of new 1-(arylsulfonyl)pyrrolidines, which could be valuable in synthesizing pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017).
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-4-(3-methoxypyrrolidin-1-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O4S/c1-23-15-7-8-19(12-15)14-5-9-20(10-6-14)25(21,22)17-11-13(18)3-4-16(17)24-2/h3-4,11,14-15H,5-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKRUPYPEWYYFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2937797.png)
![N-(4-acetamidophenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2937799.png)
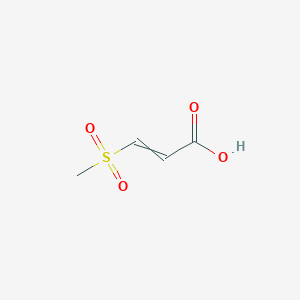
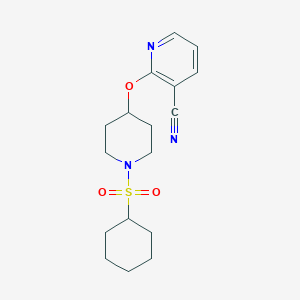
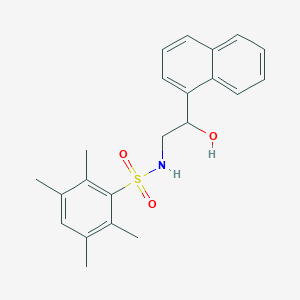
![4-((Naphthalen-1-ylmethyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2937807.png)
![N-ethyl-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2937808.png)

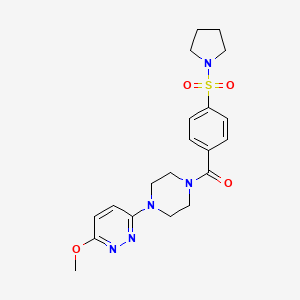

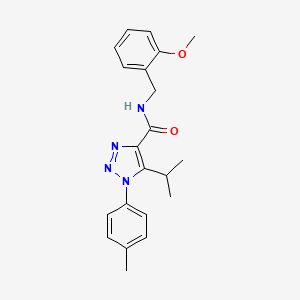


![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2937820.png)